molecular formula C13H15NO2 B1141502 8-HYDROXYJULOLIDINE-9-ALDEHYDE CAS No. 105847-59-4

8-HYDROXYJULOLIDINE-9-ALDEHYDE

Cat. No. B1141502
CAS RN: 105847-59-4
M. Wt: 217.26
InChI Key:
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Description

8-Hydroxyjulolidine-9-aldehyde (8-HJ) is a chemical compound that belongs to the class of heterocyclic compounds. It has been widely studied due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Synthesis of Aminocoumarins

8-Hydroxyjulolidine-9-aldehyde serves as an intermediate in the synthesis of aminocoumarins. The process involves a microwave-accelerated Pechmann reaction, which is a method for synthesizing coumarins . Aminocoumarins are significant due to their diverse biological activities, including antibacterial, antifungal, and anticoagulant properties.

Preparation of Coumarin C-Ribosides

This compound is also utilized as a starting material for the preparation of coumarin C-ribosides . These ribosides have potential applications in medicinal chemistry, particularly as they relate to nucleoside analogs which are important in antiviral therapies.

Zinc Sensing in Neuronal Imaging

8-Hydroxyjulolidine-9-aldehyde is a reactant in the development of iminocoumarin-based zinc sensors suitable for ratiometric fluorescence imaging of neuronal zinc . This application is crucial for studying the role of zinc in neurotransmission and neurodegeneration.

Cell Culture and Gene Therapy

The compound has applications in cell culture and gene therapy solutions. It can be used in various cell analysis methods, contributing to the advancement of research in cellular biology and gene therapy .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 8-HYDROXYJULOLIDINE-9-ALDEHYDE can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2,4-pentanedione", "2-aminobenzaldehyde", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethanol", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 2,4-pentanedione and 2-aminobenzaldehyde in ethanol with the addition of acetic acid as a catalyst to form 8-hydroxy-2-(2-aminophenyl)chromen-4-one.", "Step 2: Reduction of 8-hydroxy-2-(2-aminophenyl)chromen-4-one with sodium borohydride in ethanol to form 8-hydroxy-2-(2-aminophenyl)chroman-4-ol.", "Step 3: Oxidation of 8-hydroxy-2-(2-aminophenyl)chroman-4-ol with sodium chlorite in acetic acid to form 8-hydroxy-2-(2-aminophenyl)chroman-4-one.", "Step 4: Conversion of 8-hydroxy-2-(2-aminophenyl)chroman-4-one to 8-HYDROXYJULOLIDINE-9-ALDEHYDE through a Pinner reaction with hydrochloric acid and sodium hydroxide in water." ] }

CAS RN

105847-59-4

Molecular Formula

C13H15NO2

Molecular Weight

217.26

Origin of Product

United States

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